Aurora kinase inhibitor-8

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

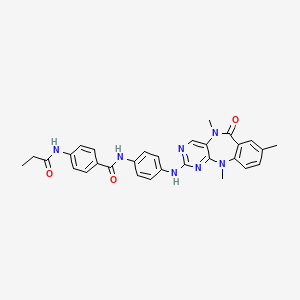

Molecular Formula |

C30H29N7O3 |

|---|---|

Molecular Weight |

535.6 g/mol |

IUPAC Name |

4-(propanoylamino)-N-[4-[(5,8,11-trimethyl-6-oxopyrimido[4,5-b][1,4]benzodiazepin-2-yl)amino]phenyl]benzamide |

InChI |

InChI=1S/C30H29N7O3/c1-5-26(38)32-20-9-7-19(8-10-20)28(39)33-21-11-13-22(14-12-21)34-30-31-17-25-27(35-30)36(3)24-15-6-18(2)16-23(24)29(40)37(25)4/h6-17H,5H2,1-4H3,(H,32,38)(H,33,39)(H,31,34,35) |

InChI Key |

KGXBCWANASZZQG-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC3=NC=C4C(=N3)N(C5=C(C=C(C=C5)C)C(=O)N4C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Aurora Kinase Inhibitor-8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of Aurora kinase inhibitor-8, a highly selective inhibitor of Aurora kinases. This document details its biochemical and cellular activity, presents key quantitative data, outlines experimental methodologies, and visualizes relevant biological pathways and workflows. The information presented is synthesized from publicly available research data to support further investigation and drug development efforts in the field of oncology.

Core Mechanism of Action

This compound is a potent, ATP-competitive small molecule that selectively targets the Aurora kinase family, with a primary effect on Aurora A and a secondary effect on Aurora B. These kinases are critical regulators of mitosis, and their inhibition disrupts multiple stages of cell division, ultimately leading to cell cycle arrest and apoptosis in cancer cells.

The primary mechanism of action involves the binding of the inhibitor to the ATP-binding pocket of Aurora kinases, preventing the phosphorylation of their downstream substrates. Inhibition of Aurora A disrupts centrosome maturation and separation, leading to the formation of monopolar spindles. The inhibition of Aurora B interferes with the spindle assembly checkpoint, chromosome segregation, and cytokinesis, resulting in polyploidy and subsequent cell death.

A key compound identified in the literature with a similar profile, compound 11j from a series of N-trisubstituted pyrimidine derivatives, demonstrates potent inhibition of Aurora A kinase and exhibits strong anti-proliferative activity in cancer cell lines. Mechanistic studies on this compound reveal that it induces polyploidy, including the formation of cells with 4N, 8N, and 16N DNA content, and causes defects in both chromosome alignment and spindle formation[1][2].

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and the related potent compound 11j.

Table 1: Biochemical Potency of this compound

| Target | IC50 (nM) |

| Aurora A kinase | 2.8 |

| Aurora B kinase | 28.1 |

Data sourced from MedChemExpress for "Aurora kinase-IN-8".

Table 2: Biochemical and Cellular Potency of Compound 11j

| Assay Type | Target/Cell Line | IC50 (nM) |

| Biochemical | Aurora A kinase | 7.1[1][2] |

| Cellular | Human leukemia cell line U937 | 12.2[1][2] |

Data for compound 11j from Long, L., et al. (2018).[1][2]

Signaling Pathways

Aurora kinases are central nodes in the regulation of mitotic progression. Their inhibition by this compound affects several downstream signaling pathways critical for cell division. The following diagram illustrates the simplified signaling cascade affected by the inhibitor.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of Aurora kinase inhibitors like compound 11j.

In Vitro Aurora Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against Aurora A kinase.

Protocol:

-

Reagents and Materials: Recombinant human Aurora A kinase, ATP, kinase buffer, substrate peptide (e.g., Kemptide), ADP-Glo™ Kinase Assay kit (Promega).

-

Procedure:

-

Prepare a serial dilution of the test inhibitor in DMSO and then dilute in kinase buffer.

-

In a 96-well plate, add the kinase, substrate peptide, and the inhibitor at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

-

Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression.

-

References

An In-depth Technical Guide to the Structure and Synthesis of Aurora Kinase Inhibitor-8

This technical guide provides a comprehensive overview of the structure, synthesis, and biological activity of Aurora kinase inhibitor-8, a highly selective pan-Aurora kinase inhibitor. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the discovery and characterization of novel cancer therapeutics.

Introduction to Aurora Kinases

Aurora kinases are a family of serine/threonine kinases that play a pivotal role in the regulation of mitosis and cell division.[1] In humans, this family consists of three members: Aurora A, Aurora B, and Aurora C. These kinases are essential for several mitotic events, including centrosome maturation and separation, bipolar spindle assembly, chromosome condensation and alignment, and cytokinesis.[1] Dysregulation and overexpression of Aurora kinases are frequently observed in various human cancers, leading to genomic instability and tumorigenesis. Consequently, these kinases have emerged as attractive targets for the development of novel anticancer therapies.[1][2]

Structure and Properties of this compound

This compound (also referred to as compound 1 in the primary literature) is a potent and highly selective pan-Aurora kinase inhibitor.[1] It belongs to the pyrimido-benzodiazepinone class of compounds.

Chemical Structure:

-

IUPAC Name: 2-((4-(3-acrylamidobenzamido)phenyl)amino)-5,11-dimethyl-5H-benzo[e]pyrimido[5,4-b][3][4]diazepin-6(11H)-one

-

CAS Number: 2133001-88-2[3]

-

Molecular Formula: C₃₀H₂₉N₇O₃[3]

-

Molecular Weight: 535.60 g/mol [3]

Synthesis of this compound

The synthesis of this compound involves a multi-step process starting from commercially available reagents. The general synthetic scheme for the pyrimido-benzodiazepinone scaffold is outlined below.

Experimental Protocol for the Synthesis of the Core Scaffold:

A general method for the synthesis of the 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][3][4]diazepin-6-one scaffold has been described.[5][6] The synthesis of this compound follows a similar pathway, which is detailed in the work by Ferguson et al. (2017).[1]

Step 1: Synthesis of the 2-aminopyrimidine intermediate

The synthesis begins with the reaction of 2,4-dichloro-5-nitropyrimidine with a substituted aniline under basic conditions to yield the C4-aminated product.

Step 2: Reduction of the nitro group

The nitro group on the pyrimidine ring is then reduced to an amino group, typically using a reducing agent such as iron in acetic acid.

Step 3: Intramolecular cyclization

The resulting diamine undergoes an intramolecular cyclization to form the tricyclic pyrimido-benzodiazepinone core structure. This step is often facilitated by a palladium-catalyzed cross-coupling reaction.

Step 4: Final functionalization

The final step involves the coupling of the appropriate side chain to the 2-amino position of the core scaffold to yield this compound.

Below is a logical workflow for the synthesis.

Biological Activity and Mechanism of Action

This compound is a highly selective inhibitor of all three Aurora kinase isoforms (A, B, and C).[1] Its biological activity has been characterized through various in vitro assays.

Quantitative Biological Data

| Target | IC₅₀ (nM) | Assay Type | Reference |

| Aurora A | 12 | Biochemical Kinase Assay | [1] |

| Aurora B | 1.8 | Biochemical Kinase Assay | [1] |

| Aurora C | 4.6 | Biochemical Kinase Assay | [1] |

| Jurkat (T-ALL) Cell Line | 370 | Cell Proliferation Assay | [1] |

Mechanism of Action

This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the Aurora kinases.[7] Inhibition of Aurora A leads to defects in centrosome separation and the formation of monopolar spindles.[2] Inhibition of Aurora B, a component of the chromosomal passenger complex, results in chromosome condensation and segregation defects, ultimately leading to apoptosis.[1] The pan-inhibitory nature of this compound ensures the disruption of multiple mitotic processes regulated by the Aurora kinase family.

The general signaling pathway involving Aurora kinases and the point of inhibition is depicted below.

Experimental Protocols

Biochemical Kinase Assays

The inhibitory activity of this compound against Aurora A, B, and C was determined using a radiometric kinase assay. The protocol, as described by Ferguson et al. (2017), involves the following steps:

-

Recombinant human Aurora kinase enzymes are incubated with the inhibitor at various concentrations in a kinase buffer containing ATP and a suitable substrate (e.g., myelin basic protein).

-

The reaction is initiated by the addition of [γ-³²P]ATP.

-

After incubation at 30°C, the reaction is stopped, and the phosphorylated substrate is captured on a filter membrane.

-

The amount of incorporated radioactivity is quantified using a scintillation counter.

-

IC₅₀ values are calculated by fitting the data to a dose-response curve.[1]

Cell Proliferation Assay

The anti-proliferative activity of this compound was assessed using the Jurkat T-cell acute lymphocytic leukemia (T-ALL) cell line. The general procedure is as follows:

-

Jurkat cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with serial dilutions of the inhibitor or vehicle control (DMSO).

-

After a 72-hour incubation period, cell viability is determined using a colorimetric assay such as the MTT or CellTiter-Glo® assay.

-

The absorbance or luminescence is measured, and the data are used to calculate the IC₅₀ value, which represents the concentration of the inhibitor required to inhibit cell growth by 50%.[1]

Conclusion

This compound is a potent and selective pan-Aurora kinase inhibitor with a unique pyrimido-benzodiazepinone scaffold. Its ability to inhibit all three Aurora kinase isoforms makes it a valuable tool for studying the roles of these kinases in mitosis and a promising lead compound for the development of novel anticancer therapeutics. The synthetic route is well-defined, and its biological activity is well-characterized, providing a solid foundation for further preclinical and clinical development.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of a benzo[e]pyrimido-[5,4-b][1,4]diazepin-6(11H)-one as a Potent and Selective Inhibitor of Big MAP Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound|CAS 2133001-88-2|DC Chemicals [dcchemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. rcsb.org [rcsb.org]

The Discovery and Development of Alisertib (MLN8237): A Technical Guide to a Potent Aurora Kinase A Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Alisertib (MLN8237) is a selective, orally bioavailable, small-molecule inhibitor of Aurora A kinase (AURKA), a key regulator of mitotic progression.[1] Overexpression of AURKA is frequently observed in a wide range of human cancers and is associated with a poorer prognosis, making it a compelling target for anticancer therapy.[2][3] Alisertib competitively and reversibly binds to the ATP-binding site of AURKA, leading to the disruption of the mitotic spindle, cell cycle arrest, and ultimately, apoptosis in cancer cells.[1] This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and preclinical and clinical evaluation of Alisertib, with a focus on quantitative data and detailed experimental methodologies.

Discovery and Synthesis

Alisertib was developed by Takeda and emerged from a program aimed at identifying potent and selective inhibitors of Aurora A kinase.[1] The synthesis of Alisertib involves a multi-step process, a key step of which is the regioselective hydration of an alkyne to a β-amino ketone, which then undergoes cyclization to form the 3,4-dihydrobenzo[c]azepin-5-one core structure.[4]

Mechanism of Action

Alisertib exerts its anticancer effects primarily through the potent and selective inhibition of Aurora A kinase.[5] AURKA is a serine/threonine kinase that plays a critical role in several mitotic events, including centrosome maturation and separation, bipolar spindle assembly, and chromosome alignment.[6][7]

Inhibition of AURKA by Alisertib leads to a cascade of cellular events:

-

Disruption of Mitotic Spindle: Alisertib treatment results in defects in mitotic spindle assembly, leading to the formation of monopolar or multipolar spindles.[8]

-

Cell Cycle Arrest: The disruption of the mitotic spindle activates the spindle assembly checkpoint, causing cells to arrest in the G2/M phase of the cell cycle.[9]

-

Induction of Apoptosis and Autophagy: Prolonged mitotic arrest and cellular defects trigger programmed cell death (apoptosis) and autophagy.[9][10]

Quantitative Data Summary

The following tables summarize the key quantitative data related to the efficacy, selectivity, and pharmacokinetic properties of Alisertib.

Table 1: In Vitro Inhibitory Activity of Alisertib

| Target | Assay Type | IC50 (nM) | Selectivity (fold vs. Aurora B) | Reference |

| Aurora A | Enzyme Assay | 1.2 | >200 | [5] |

| Aurora B | Enzyme Assay | 396.5 | - | [5] |

| Aurora A | Cell-based Assay (pThr288) | 6.7 | >200 | [11] |

| Aurora B | Cell-based Assay (pHisH3) | 1,534 | - | [11] |

Table 2: Anti-proliferative Activity of Alisertib in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MCF7 | Breast Cancer | 17.13 (24h) | [9] |

| MDA-MB-231 | Breast Cancer | 12.43 (24h) | [9] |

| HCT-116 | Colorectal Cancer | Varies (0.06 to >5) | [12] |

| Multiple Myeloma Cell Lines | Multiple Myeloma | 0.003 - 1.71 | [5] |

Table 3: In Vivo Efficacy of Alisertib in Xenograft Models

| Xenograft Model | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |

| HCT-116 (subcutaneous) | 30 mg/kg, QD | 94.7% | [13] |

| OCI-LY19 (disseminated) | 20 mg/kg, BID | 106% | [13] |

| Calu-6 (subcutaneous) | 20 mg/kg, BID | Significant | [11] |

Table 4: Pharmacokinetic Parameters of Alisertib in Preclinical Models

| Species | Dose (mg/kg) | Route | AUC (µg/mL·h) | Cmax (µg/mL) | Reference |

| Rat | 30 | PO | 201 | 48 | [14] |

| Mouse | 30 | PO | 62.3 | 0.42 | [11] |

Experimental Protocols

Aurora Kinase Inhibition Assay (Radioactive Flashplate)

This assay measures the ability of Alisertib to inhibit the enzymatic activity of Aurora A kinase.

Materials:

-

Recombinant Aurora A kinase

-

Biotinylated peptide substrate (e.g., Biotin-GLRRASLG)

-

[γ-33P]ATP

-

Assay buffer (e.g., 50 mM Hepes pH 7.5, 10 mM MgCl2, 5 mM DTT, 0.05% Tween 20)

-

Alisertib (or test compound)

-

FlashPlates

Procedure:

-

Prepare serial dilutions of Alisertib in the assay buffer.

-

In a FlashPlate well, combine the recombinant Aurora A kinase, biotinylated peptide substrate, and Alisertib dilution.

-

Initiate the kinase reaction by adding [γ-33P]ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Wash the plate to remove unincorporated [γ-33P]ATP.

-

Measure the radioactivity in each well using a scintillation counter.

-

Calculate the percent inhibition for each Alisertib concentration and determine the IC50 value.[5]

Cell Proliferation Assay (MTT Assay)

This assay assesses the effect of Alisertib on the viability and proliferation of cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Alisertib (or test compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well microtiter plates

Procedure:

-

Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of Alisertib for the desired duration (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[15]

In Vivo Xenograft Study

This protocol outlines a general procedure for evaluating the antitumor efficacy of Alisertib in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Human tumor cells

-

Matrigel (optional)

-

Alisertib formulated for oral administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously implant human tumor cells, optionally mixed with Matrigel, into the flank of the mice.

-

Allow the tumors to reach a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer Alisertib orally at the desired dose and schedule (e.g., once or twice daily). The control group receives the vehicle.[11]

-

Measure tumor volume using calipers at regular intervals (e.g., twice a week).

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study, calculate the tumor growth inhibition (TGI) for the Alisertib-treated groups compared to the control group.[10]

Visualizations

Aurora A Signaling Pathway

Caption: Simplified signaling pathway of Aurora A kinase in mitotic entry.

Experimental Workflow: In Vivo Xenograft Study

Caption: Workflow for a typical in vivo xenograft efficacy study.

References

- 1. Alisertib - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Randomized Phase III Study of Alisertib or Investigator’s Choice (Selected Single Agent) in Patients With Relapsed or Refractory Peripheral T-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of Aurora Kinase A by Alisertib Reduces Cell Proliferation and Induces Apoptosis and Autophagy in HuH-6 Human Hepatoblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. MLN8054 and Alisertib (MLN8237): Discovery of Selective Oral Aurora A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. apexbt.com [apexbt.com]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Antitumor activity of the aurora a selective kinase inhibitor, alisertib, against preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ClinicalTrials.gov [clinicaltrials.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Unveiling the Potency of SNS-314: A Technical Guide to its Inhibition of Aurora Kinases A and B

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Aurora kinase inhibitor SNS-314, with a specific focus on its inhibitory activity against Aurora A and Aurora B. This document details the inhibitor's potency, the experimental methodologies used to determine its efficacy, and the intricate signaling pathways governed by these crucial mitotic regulators.

Core Data: IC50 Values of SNS-314

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for SNS-314 against Aurora A and Aurora B, showcasing its potent, dual-inhibitory action.

| Kinase Target | IC50 Value (nM) |

| Aurora A | 9 |

| Aurora B | 31 |

Note: SNS-314 also demonstrates inhibitory activity against Aurora C with a reported IC50 of 3-6 nM.[1][2]

Experimental Protocols for IC50 Determination

The determination of IC50 values for Aurora kinase inhibitors like SNS-314 involves both biochemical and cell-based assays. These assays are fundamental in assessing the direct interaction with the kinase and the subsequent cellular effects.

Biochemical (Enzymatic) Assays

Biochemical assays are essential for quantifying the direct inhibitory effect of a compound on the purified kinase enzyme. A common method is the luminescence-based kinase assay.

Principle: This assay measures the amount of ATP consumed during the phosphorylation of a substrate by the Aurora kinase. A decrease in ATP consumption in the presence of the inhibitor indicates enzymatic inhibition.

Generalized Protocol:

-

Reaction Setup: Recombinant human Aurora A or Aurora B kinase is incubated in a kinase assay buffer containing a specific substrate (e.g., Kemptide) and ATP.

-

Inhibitor Addition: A serial dilution of SNS-314 is added to the reaction mixture. A control reaction without the inhibitor is also prepared.

-

Incubation: The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) for a specific duration.

-

ATP Detection: A kinase detection reagent, such as ADP-Glo™, is added to the wells. This reagent simultaneously stops the kinase reaction and measures the remaining ATP via a luminescence signal.

-

Data Analysis: The luminescence signal is inversely proportional to the kinase activity. The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based Assays

Cell-based assays provide insights into the inhibitor's activity within a cellular context, accounting for factors like cell permeability and off-target effects. Inhibition of Aurora B is often assessed by measuring the phosphorylation of its downstream substrate, histone H3.

Principle: Aurora B phosphorylates histone H3 at serine 10 (H3S10ph) during mitosis. A reduction in the levels of H3S10ph in cells treated with an inhibitor is a direct indicator of Aurora B inhibition.

Generalized Protocol:

-

Cell Culture and Treatment: A suitable cancer cell line (e.g., HCT116) is cultured and then treated with varying concentrations of SNS-314 for a defined period.

-

Cell Lysis: The cells are harvested and lysed to extract cellular proteins.

-

Western Blotting or High-Content Imaging:

-

Western Blotting: The protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated histone H3 (Ser10) and total histone H3 (as a loading control).

-

High-Content Imaging: Cells are fixed, permeabilized, and stained with fluorescently labeled antibodies against H3S10ph and a nuclear counterstain (e.g., DAPI). Automated microscopy and image analysis are used to quantify the fluorescence intensity of H3S10ph per cell.

-

-

Data Analysis: The level of H3S10ph is quantified and normalized to the total histone H3 or cell number. The IC50 value is determined by plotting the percentage of inhibition of H3S10 phosphorylation against the inhibitor concentration.

Visualizing Key Processes and Pathways

The following diagrams, generated using the DOT language, illustrate a generalized experimental workflow for IC50 determination and the signaling pathways of Aurora A and Aurora B.

Caption: Generalized workflow for biochemical IC50 determination.

References

Aurora Kinase Inhibitor-8: A Technical Guide to its Cellular Effects and Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aurora kinases are a family of serine/threonine kinases that play a critical role in the regulation of mitosis and cell division.[1] Their dysregulation is frequently observed in various cancers, making them a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of Aurora kinase inhibitor-8, a highly selective pan-Aurora kinase inhibitor. We will delve into its effects on cellular pathways, present quantitative data on its activity, and provide detailed experimental protocols for its characterization.

Core Target and Mechanism of Action

This compound is a potent and highly selective inhibitor of all three Aurora kinase isoforms: Aurora A, Aurora B, and Aurora C.[1][2] Its primary mechanism of action is the competitive inhibition of the ATP-binding pocket of the Aurora kinases, thereby preventing the phosphorylation of their downstream substrates.[1] This inhibition disrupts the normal progression of mitosis, leading to cell cycle arrest and ultimately, apoptosis.[3][4]

The inhibition of Aurora A disrupts centrosome maturation and spindle pole organization, leading to mitotic spindle defects.[3][5] Inhibition of Aurora B, a key component of the chromosomal passenger complex, interferes with proper chromosome segregation and cytokinesis.[3][5] The collective inhibition of these kinases by a pan-inhibitor like this compound results in a robust anti-proliferative effect.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory and cytotoxic activity of this compound against various targets and cell lines.

Table 1: Biochemical Inhibition of Aurora Kinases

| Kinase | IC50 (nM)[1] |

| Aurora A | 4 |

| Aurora B | 2 |

| Aurora C | 3 |

Table 2: Cellular Activity of this compound

| Cell Line | Assay Target | EC50 (nM)[1] |

| HCT116 | pAurora A (Thr288) | 37 |

| HCT116 | pHistone H3 (Ser10) (Aurora B) | 32 |

Table 3: Anti-proliferative Activity of this compound

| Cell Line | IC50 (nM)[1] |

| HeLa | <10 |

| HCT116 | 120 |

| PC3 | 280 |

| HEK293 | 330 |

| Jurkat | 370 |

Cellular Pathways Affected by this compound

Inhibition of Aurora kinases by this compound perturbs several critical cellular signaling pathways, primarily those governing cell cycle progression and apoptosis.

Cell Cycle Regulation

Aurora kinases are master regulators of mitosis.[1] Their inhibition by this compound leads to a cascade of events that disrupt the cell cycle. Inhibition of Aurora A results in defects in centrosome separation and spindle assembly, leading to a mitotic arrest.[3] Inhibition of Aurora B disrupts the spindle assembly checkpoint and prevents proper chromosome segregation and cytokinesis, often resulting in polyploidy (cells with >4N DNA content).[3][6] This disruption of mitotic progression is a key mechanism of the anti-proliferative effect of the inhibitor.

p53 Signaling Pathway

The tumor suppressor protein p53 plays a crucial role in response to cellular stress, including mitotic errors induced by Aurora kinase inhibition. While Aurora A can negatively regulate p53, its inhibition can lead to p53 stabilization and activation.[7] Activated p53 can then transcriptionally activate target genes that promote cell cycle arrest (e.g., p21) or apoptosis (e.g., BAX, PUMA).[4] The activation of the p53 pathway can contribute to the apoptotic response observed upon treatment with this compound.

Intrinsic Apoptosis Pathway

The cellular insults caused by this compound, such as mitotic arrest and the generation of polyploid cells, can trigger the intrinsic (or mitochondrial) pathway of apoptosis.[4] This pathway is initiated by the release of cytochrome c from the mitochondria, which leads to the formation of the apoptosome and the activation of caspase-9, an initiator caspase. Caspase-9 then activates effector caspases, such as caspase-3 and -7, which execute the apoptotic program by cleaving key cellular substrates, resulting in the characteristic morphological changes of apoptosis.[8]

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of this compound are provided below.

Biochemical Kinase Inhibition Assay

This assay determines the in vitro potency of the inhibitor against purified Aurora kinases.

Materials:

-

Purified recombinant Aurora A, B, and C kinases

-

Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

-

ATP

-

Peptide substrate (e.g., Kemptide for Aurora A)

-

ADP-Glo™ Kinase Assay kit (Promega)

-

White 96-well plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 96-well plate, add the kinase, inhibitor, and peptide substrate in kinase buffer.

-

Initiate the reaction by adding ATP.

-

Incubate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ kit according to the manufacturer's instructions.

-

Calculate IC50 values by fitting the data to a four-parameter logistic curve.

Cellular Proliferation (MTS) Assay

This assay measures the effect of the inhibitor on cell viability and proliferation.

Materials:

-

Cancer cell lines (e.g., HeLa, HCT116)

-

Complete cell culture medium

-

This compound

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)

-

96-well clear-bottom plates

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for 72 hours.

-

Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Western Blot Analysis for Cellular Target Inhibition

This method is used to assess the inhibition of Aurora kinase activity within cells by measuring the phosphorylation of downstream targets.

Materials:

-

Cancer cell line (e.g., HCT116)

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (e.g., anti-phospho-Aurora A (Thr288), anti-phospho-Histone H3 (Ser10), anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Treat cells with various concentrations of this compound for a specified time (e.g., 4 hours).

-

Lyse the cells and quantify protein concentration.

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities and normalize to a loading control (e.g., GAPDH) to determine the EC50 for target inhibition.

Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the distribution of cells in different phases of the cell cycle following inhibitor treatment.

Materials:

-

Cancer cell line

-

This compound

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

Propidium iodide (PI)/RNase A staining solution

Procedure:

-

Treat cells with this compound for a specified time (e.g., 24-48 hours).

-

Harvest cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing.

-

Incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS and resuspend in PI/RNase A staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples on a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases, as well as the presence of a polyploid population.

Apoptosis Assay (Caspase-Glo® 3/7 Assay)

This assay quantifies apoptosis by measuring the activity of caspases-3 and -7.

Materials:

-

Cancer cell line

-

This compound

-

Caspase-Glo® 3/7 Assay System (Promega)

-

White-walled 96-well plates

Procedure:

-

Seed cells in a white-walled 96-well plate and treat with this compound for a specified time.

-

Equilibrate the plate to room temperature.

-

Add the Caspase-Glo® 3/7 reagent to each well.

-

Mix and incubate at room temperature for 1-2 hours.

-

Measure the luminescence using a plate reader.

-

An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.

Conclusion

This compound is a potent and selective pan-Aurora kinase inhibitor with significant anti-proliferative activity across a range of cancer cell lines. Its mechanism of action involves the disruption of critical mitotic processes, leading to cell cycle arrest, polyploidy, and the induction of apoptosis through the intrinsic pathway, which can be influenced by p53 signaling. The experimental protocols provided herein offer a robust framework for the further investigation and characterization of this and similar compounds in a research and drug development setting.

References

- 1. Characterization of a highly selective inhibitor of the Aurora kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of a highly selective inhibitor of the Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]

- 4. Aurora kinase inhibition induces PUMA via NF-κB to kill colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors [frontiersin.org]

- 6. Phenotypic Screening Approaches to Develop Aurora Kinase Inhibitors: Drug Discovery Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enhanced Efficacy of Aurora Kinase Inhibitors in G2/M Checkpoint Deficient TP53 Mutant Uterine Carcinomas Is Linked to the Summation of LKB1–AKT–p53 Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pan-Aurora Kinase Inhibitor Danusertib Induces Apoptosis of Epstein–Barr Virus-transformed B-Cells Through Caspase and Endoplasmic Reticulum Stress Signaling | Anticancer Research [ar.iiarjournals.org]

In-Depth Technical Guide: Aurora Kinase Inhibitor-8 (CAS Number 2133001-88-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Aurora kinase inhibitor with CAS number 2133001-88-2, a potent and highly selective agent for preclinical research. This document collates critical data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows to support its application in cancer research and drug development.

Core Compound Information

| Identifier | Value |

| Internal ID | Compound 2 (as referenced in Ferguson et al., 2017) |

| CAS Number | 2133001-88-2 |

| IUPAC Name | 4-propionamido-N-(4-((5,8,11-trimethyl-6-oxo-6,11-dihydro-5H-benzo[e]pyrimido[5,4-b][1][2]diazepin-8-yl)amino)phenyl)benzamide |

| Molecular Formula | C₃₀H₂₉N₇O₃[1] |

| Molecular Weight | 535.60 g/mol [1] |

| Description | A highly selective, ATP-competitive, pan-Aurora kinase inhibitor.[1] |

Quantitative Data Summary

Table 2.1: Biochemical Potency

| Target Kinase | IC₅₀ (nM) | Assay Format |

| Aurora A | 1.8 ± 0.2 | Z'-LYTE Kinase Assay |

| Aurora B | 2.5 ± 0.3 | Z'-LYTE Kinase Assay |

| Aurora C | 1.2 ± 0.1 | Z'-LYTE Kinase Assay |

| Data extracted from Ferguson FM, et al. Bioorg Med Chem Lett. 2017. |

Table 2.2: Cellular Activity

| Cell Line | Assay Type | Endpoint | IC₅₀ / EC₅₀ (nM) |

| Jurkat | Anti-proliferative | Cell Viability | 370 (for parent compound 1) |

| HeLa | Anti-proliferative | Cell Viability | < 10 |

| HCT116 | Anti-proliferative | Cell Viability | Causes cell cycle arrest |

| PC3 | Anti-proliferative | Cell Viability | 0.9882 µM (after 72h)[3] |

| HEK293 | Anti-proliferative | Cell Viability | Causes cell cycle arrest |

| HCT116 | Western Blot | pAurora A (T288) Inhibition | 200 ± 50 |

| HCT116 | Western Blot | pHistone H3 (S10) Inhibition | 100 ± 30 |

| Data extracted from Ferguson FM, et al. Bioorg Med Chem Lett. 2017, except where noted. |

Table 2.3: Kinase Selectivity Profile (KINOMEscan®)

The parent molecule, compound 1, demonstrated high selectivity for Aurora kinases when screened against a panel of 468 human kinases at a concentration of 1 µM. The only kinases inhibited above a significant threshold were Aurora A, B, and C. This suggests that Aurora Kinase Inhibitor-8 (compound 2), as a closely related analog, also possesses a highly selective profile.

Signaling Pathway

Aurora kinases are key regulators of mitosis. Aurora A is involved in centrosome maturation and separation, as well as spindle assembly. Aurora B, a component of the chromosomal passenger complex (CPC), is crucial for chromosome condensation, kinetochore-microtubule attachments, and cytokinesis. Aurora C's function is primarily in meiosis but is also implicated in some cancers. Inhibition of these kinases leads to mitotic arrest and subsequent apoptosis in cancer cells.

Experimental Protocols

In Vitro Kinase Assay (Z'-LYTE)

This protocol outlines the determination of the inhibitor's potency against purified Aurora kinases.

-

Reagents and Materials:

-

Purified recombinant human Aurora A, B, and C kinases.

-

Z'-LYTE™ Kinase Assay Kit - Ser/Thr 1 Peptide (Life Technologies).

-

ATP.

-

This compound (dissolved in DMSO).

-

Assay plates (384-well).

-

Plate reader capable of fluorescence measurement.

-

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

-

Add the diluted inhibitor or DMSO (vehicle control) to the wells of the 384-well plate.

-

Add the kinase and the specific peptide substrate to the wells.

-

Initiate the kinase reaction by adding ATP at the Kₘ concentration for each respective kinase.

-

Incubate the plate at room temperature for 1 hour.

-

Add the Z'-LYTE development reagent to each well.

-

Incubate for an additional hour at room temperature.

-

Measure the fluorescence emission ratio to determine the extent of phosphorylation.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.

-

Cell Anti-Proliferative Assay

This protocol is for assessing the effect of the inhibitor on the proliferation of cancer cell lines.

-

Reagents and Materials:

-

Cancer cell lines (e.g., Jurkat, HeLa, HCT116, PC3).

-

Complete cell culture medium.

-

This compound (dissolved in DMSO).

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

-

96-well clear-bottom, opaque-walled assay plates.

-

Luminometer.

-

-

Procedure:

-

Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Treat the cells with the diluted inhibitor or vehicle control (DMSO).

-

Incubate the plates for 72 hours at 37°C in a humidified CO₂ incubator.

-

Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

-

Western Blot Analysis of Cellular Target Engagement

This protocol is used to confirm the inhibition of Aurora kinase activity within cells by measuring the phosphorylation status of its downstream substrates.

-

Reagents and Materials:

-

HCT116 cells.

-

This compound.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Primary antibodies: anti-phospho-Aurora A (Thr288), anti-phospho-Histone H3 (Ser10), anti-GAPDH (loading control).

-

HRP-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) substrate.

-

SDS-PAGE gels and blotting equipment.

-

-

Procedure:

-

Plate HCT116 cells and allow them to grow to 70-80% confluency.

-

Treat cells with various concentrations of this compound for 4 hours.

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize to the loading control to determine the EC₅₀ for target inhibition.

-

Conclusion

This compound (CAS 2133001-88-2) is a highly potent and selective pan-Aurora kinase inhibitor. Its well-characterized biochemical and cellular activities, coupled with a favorable selectivity profile, make it an invaluable tool for investigating the roles of Aurora kinases in cell cycle regulation and oncology. The detailed protocols provided herein should facilitate its effective use in a research setting.

References

Understanding the Pharmacokinetics of Aurora Kinase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of Aurora kinase inhibitors, a promising class of anti-cancer therapeutics. Due to the limited publicly available information on a specific molecule designated "Aurora kinase inhibitor-8," this document synthesizes data from several well-characterized Aurora kinase inhibitors to provide a representative understanding of their absorption, distribution, metabolism, and excretion (ADME) profiles. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the development of this important class of drugs.

Introduction to Aurora Kinase Inhibitors

Aurora kinases are a family of serine/threonine kinases that play a critical role in the regulation of mitosis.[1][2] Overexpression of these kinases is frequently observed in a variety of human cancers, making them attractive targets for therapeutic intervention.[1][2][3] Aurora kinase inhibitors are designed to block the enzymatic activity of these proteins, leading to mitotic arrest and subsequent apoptosis in cancer cells.[4] This guide focuses on the pharmacokinetic properties that are crucial for the successful clinical development of these inhibitors.

Pharmacokinetic Properties of Representative Aurora Kinase Inhibitors

The pharmacokinetic profiles of several Aurora kinase inhibitors have been characterized in preclinical and clinical studies. This section summarizes key quantitative data for some of the most extensively studied compounds in this class.

| Compound | Administration | Cmax | Tmax | AUC | Half-life (t1/2) | Bioavailability (F) | Primary Metabolism | Primary Excretion | Ref. |

| MLN8054 | Oral | Dose-dependent | - | Roughly linear with dose | 30-40 hours | - | - | - | [5][6] |

| Alisertib (MLN8237) | Oral | - | - | - | - | - | - | - | [7][8] |

| AMG 900 | Oral | - | - | - | - | Orally bioavailable | - | - | [1][7] |

| PF-03814735 | Oral | - | - | - | - | Orally bioavailable | - | - | [1][7] |

| CCT129202 | Intraperitoneal (in mice) | - | - | - | - | - | - | - | [9] |

| Compound 13 (prodrug 25) | Oral (prodrug) | - | - | 8-fold higher oral AUC than parent | - | 62.3% | - | - | [10] |

Note: A dash (-) indicates that specific quantitative data was not available in the cited sources.

Experimental Protocols for Pharmacokinetic Studies

The characterization of the pharmacokinetic properties of Aurora kinase inhibitors involves a series of in vitro and in vivo experiments. Below are detailed methodologies for key experiments typically cited in the literature.

In Vivo Pharmacokinetic Studies in Animal Models

Objective: To determine the pharmacokinetic profile of an Aurora kinase inhibitor following administration in an animal model (e.g., mice, rats).

Protocol:

-

Animal Model: Select a suitable animal model, often immunodeficient mice bearing human tumor xenografts.

-

Drug Administration: Administer the Aurora kinase inhibitor via the intended clinical route (e.g., oral gavage, intravenous injection). Dosing can be single or multiple.

-

Sample Collection: Collect blood samples at predetermined time points post-administration via methods such as tail vein or retro-orbital bleeding.

-

Plasma Preparation: Process the blood samples to isolate plasma.

-

Bioanalytical Method: Quantify the concentration of the inhibitor in plasma samples using a validated bioanalytical method, typically Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., WinNonlin) to calculate key parameters such as Cmax, Tmax, AUC, and half-life from the plasma concentration-time data.

Cell-Based Proliferation Assays

Objective: To assess the anti-proliferative activity of an Aurora kinase inhibitor in cancer cell lines.

Protocol:

-

Cell Culture: Culture human tumor cell lines in appropriate media and conditions.

-

Compound Treatment: Seed cells in 96-well plates and treat with a range of concentrations of the Aurora kinase inhibitor.

-

Incubation: Incubate the cells for a specified period (e.g., 72 hours).

-

Viability Assessment: Measure cell viability using a colorimetric assay such as the MTT or CellTiter-Glo assay.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the inhibitor that causes 50% inhibition of cell proliferation.

Pharmacodynamic Biomarker Analysis

Objective: To measure the in vivo target engagement and biological effect of the Aurora kinase inhibitor.

Protocol:

-

Tumor Biopsies: In xenograft models, collect tumor biopsies at various time points after drug administration.

-

Tissue Processing: Process the tumor tissue for analysis (e.g., formalin-fixation and paraffin-embedding for immunohistochemistry or flash-freezing for western blotting).

-

Biomarker Assessment: Analyze relevant biomarkers of Aurora kinase inhibition. This can include:

-

Phospho-Histone H3 (pHH3): A substrate of Aurora B, its levels are expected to decrease upon inhibitor treatment.

-

Mitotic Index: The percentage of cells in mitosis, which may initially increase due to mitotic arrest.

-

Polyploidy: The presence of cells with more than the normal number of chromosome sets, a consequence of failed cytokinesis.

-

-

Quantification: Quantify the changes in these biomarkers relative to vehicle-treated controls.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways involving Aurora kinases and a typical workflow for the preclinical evaluation of an Aurora kinase inhibitor.

Caption: Aurora Kinase Signaling Pathway and Point of Inhibition.

Caption: Preclinical PK/PD Workflow for an Aurora Kinase Inhibitor.

Conclusion

References

- 1. Aurora Kinase Inhibitors: Current Status and Outlook - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aurora inhibitor - Wikipedia [en.wikipedia.org]

- 3. Aurora kinase inhibitors: Potential molecular-targeted drugs for gynecologic malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are Serine/threonine-protein kinase Aurora inhibitors and how do they work? [synapse.patsnap.com]

- 5. Phase I study of the selective Aurora A kinase inhibitor MLN8054 in patients with advanced solid tumors: safety, pharmacokinetics, and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]

- 8. Preclinical pharmacokinetic/pharmacodynamic/efficacy relationships for alisertib, an investigational small-molecule inhibitor of Aurora A kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanism of action of the Aurora kinase inhibitor CCT129202 and in vivo quantification of biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

The Role of Aurora Kinases in Cell Cycle Progression: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pivotal role of Aurora kinases in the regulation of the cell cycle. It delves into the molecular mechanisms, signaling pathways, and key experimental methodologies used to investigate these critical enzymatic regulators. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development who are focused on cell cycle regulation and oncology.

Introduction to Aurora Kinases

The Aurora kinases are a family of highly conserved serine/threonine kinases that play essential roles in orchestrating the complex events of cell division.[1][2] In mammals, this family comprises three members: Aurora A, Aurora B, and Aurora C. Each member has distinct subcellular localizations and functions, ensuring the fidelity of mitosis and meiosis.[3] Dysregulation of Aurora kinase activity is frequently associated with genomic instability and is a hallmark of many human cancers, making them attractive targets for therapeutic intervention.[2][4]

-

Aurora A (AURKA) is primarily involved in centrosome maturation and separation, mitotic entry, and the assembly of a bipolar spindle.[3]

-

Aurora B (AURKB) is a component of the chromosomal passenger complex (CPC) and is crucial for chromosome condensation, correction of kinetochore-microtubule attachments, and the spindle assembly checkpoint (SAC).[3]

-

Aurora C (AURKC) is most prominently expressed in meiotic cells and plays a key role in spermatogenesis and oocyte development.[2]

Quantitative Data on Aurora Kinases

The expression and activity of Aurora kinases are tightly regulated throughout the cell cycle, peaking during the G2 and M phases. The following tables summarize key quantitative data related to their expression and activity.

| Table 1: Cell Cycle-Dependent Expression and Activity of Aurora Kinases | ||

| Kinase | Phase of Peak Expression/Activity | Fold Change/Relative Levels |

| Aurora A | G2/M phase.[2] | mRNA and protein levels are low in G1/S and increase significantly in G2, peaking in early M phase.[2] |

| Aurora B | G2/M phase, with peak activity slightly after Aurora A.[3] | Kinase activity is at least 10-fold greater in mitotic extracts compared to interphase extracts.[5] |

| Aurora C | G2/M phase (in mitotic cells where aberrantly expressed).[6] | In meiotic cells, expression is temporally regulated, with high levels in prophase I.[1] |

| Table 2: Relative mRNA Expression of Aurora Kinases in Human Cancer Cell Lines | ||

| Cell Line | Aurora A Expression | Aurora B Expression |

| HeLa (Cervical Cancer) | High.[6] | High.[6] |

| MCF-7 (Breast Cancer) | High | Moderate |

| PC-3 (Prostate Cancer) | High | Moderate |

| HepG2 (Liver Cancer) | High | High |

Data is compiled from various sources and represents a generalized view. Actual expression levels can vary based on experimental conditions and specific cell line passages.

Signaling Pathways Involving Aurora Kinases

Aurora kinases function within intricate signaling networks to control cell cycle progression. Below are diagrams of key pathways involving Aurora A and Aurora B, generated using the DOT language.

Aurora A in Mitotic Entry

Aurora A plays a crucial role in the G2/M transition by activating a cascade that leads to the activation of the master mitotic regulator, Cyclin B-Cdk1.

Aurora B and the Spindle Assembly Checkpoint

Aurora B, as part of the CPC, acts as a tension sensor at kinetochores to ensure proper chromosome-spindle attachments. It is a key component of the Spindle Assembly Checkpoint (SAC), which prevents premature anaphase onset.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study Aurora kinases.

In Vitro Kinase Activity Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.[1][7]

Materials:

-

Recombinant Aurora Kinase (A or B)

-

Kinase Substrate (e.g., Kemptide)

-

ATP

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[1]

-

384-well white plates

-

Luminometer

Procedure:

-

Reaction Setup: In a 384-well plate, add the following to each well:

-

1 µL of test compound (or DMSO for control).

-

2 µL of Aurora kinase diluted in kinase buffer.

-

2 µL of substrate/ATP mix (prepare fresh).

-

-

Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

-

Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes. This terminates the kinase reaction and depletes the remaining ATP.

-

ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP produced to ATP and generates a luminescent signal. Incubate at room temperature for 30 minutes.

-

Data Acquisition: Measure the luminescence using a plate-reading luminometer.

Immunofluorescence Staining for Aurora Kinase Localization and Activity

Immunofluorescence allows for the visualization of the subcellular localization of Aurora kinases and their activity (by using phospho-specific antibodies against their substrates, such as phospho-Histone H3 (Ser10) for Aurora B).

Materials:

-

Cells grown on glass coverslips

-

Phosphate-Buffered Saline (PBS)

-

Fixation Solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking Buffer (e.g., 1% BSA in PBS)

-

Primary Antibody (e.g., anti-Aurora A, anti-phospho-Histone H3 (Ser10))

-

Fluorophore-conjugated Secondary Antibody

-

DAPI (for nuclear counterstaining)

-

Mounting Medium

-

Fluorescence Microscope

Procedure:

-

Cell Culture and Fixation:

-

Seed cells on coverslips and grow to the desired confluency.

-

Wash cells briefly with PBS.

-

Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.

-

Wash three times with PBS.

-

-

Permeabilization:

-

Incubate cells with Permeabilization Buffer for 10 minutes.

-

Wash three times with PBS.

-

-

Blocking:

-

Incubate with Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Dilute the primary antibody in Blocking Buffer according to the manufacturer's recommendation.

-

Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.

-

-

Secondary Antibody Incubation:

-

Wash three times with PBS.

-

Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer.

-

Incubate with the secondary antibody for 1 hour at room temperature, protected from light.

-

-

Counterstaining and Mounting:

-

Wash three times with PBS.

-

Incubate with DAPI solution for 5 minutes.

-

Wash once with PBS.

-

Mount the coverslips onto glass slides using mounting medium.

-

-

Imaging:

-

Visualize the staining using a fluorescence microscope with the appropriate filters.

-

Co-Immunoprecipitation (Co-IP) to Identify Aurora Kinase Interacting Proteins

Co-IP is used to isolate a protein of interest and its binding partners from a cell lysate. This is particularly useful for studying the composition of complexes like the CPC, which includes Aurora B, Survivin, and INCENP.[8]

Materials:

-

Cell lysate

-

Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% deoxycholate, with protease and phosphatase inhibitors)[8]

-

Primary Antibody specific to the bait protein (e.g., anti-Aurora B)

-

Protein A/G Agarose or Magnetic Beads

-

Wash Buffer (similar to lysis buffer but with lower detergent concentration)

-

Elution Buffer (e.g., SDS-PAGE sample buffer)

-

SDS-PAGE and Western Blotting reagents

Procedure:

-

Cell Lysis:

-

Harvest cells and lyse them in Co-IP Lysis Buffer on ice for 30 minutes.

-

Centrifuge the lysate at high speed to pellet cellular debris.

-

Collect the supernatant (protein extract).

-

-

Pre-clearing (Optional):

-

Incubate the protein extract with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

-

Centrifuge and collect the supernatant.

-

-

Immunoprecipitation:

-

Incubate the pre-cleared lysate with the primary antibody for 2-4 hours or overnight at 4°C with gentle rotation.

-

Add Protein A/G beads and incubate for another 1-2 hours at 4°C.

-

-

Washing:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads 3-5 times with ice-cold Wash Buffer.

-

-

Elution:

-

Resuspend the beads in Elution Buffer.

-

Boil the sample for 5-10 minutes to release the protein complexes from the beads.

-

-

Analysis:

-

Centrifuge to pellet the beads and collect the supernatant.

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the bait protein and expected interacting partners.

-

Conclusion

The Aurora kinases are indispensable regulators of cell cycle progression, with their intricate control over mitotic and meiotic events being fundamental for the maintenance of genomic stability. Their frequent dysregulation in cancer underscores their significance as therapeutic targets. The experimental protocols and data presented in this guide provide a robust framework for researchers to further investigate the multifaceted roles of these kinases and to aid in the development of novel anti-cancer therapies. A thorough understanding of their signaling pathways and the ability to accurately measure their activity and localization are paramount to advancing our knowledge in this critical area of cell biology and oncology.

References

- 1. promega.sg [promega.sg]

- 2. The Aurora Kinases in Cell Cycle and Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Native Co-immunoprecipitation Assay to Identify Interacting Partners of Chromatin-associated Proteins in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aurora kinases in Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gene Expression Profiles of the Aurora Family Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ulab360.com [ulab360.com]

- 7. molbiolcell.org [molbiolcell.org]

- 8. Aurora B Kinase Exists in a Complex with Survivin and INCENP and Its Kinase Activity Is Stimulated by Survivin Binding and Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

molecular weight and formula of Aurora kinase inhibitor-8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Aurora kinase inhibitor-8, a highly selective pan-Aurora kinase inhibitor. This document details its chemical properties, mechanism of action, and the experimental protocols utilized for its characterization, offering valuable insights for researchers in oncology and cell cycle regulation.

Core Properties of this compound

This compound is a potent and selective small molecule designed to target Aurora kinases A, B, and C, which are key regulators of mitosis.[1] Dysregulation of these kinases is a common feature in many human cancers, making them attractive targets for therapeutic intervention.

| Property | Value | Reference |

| Molecular Formula | C₃₀H₂₉N₇O₃ | [1] |

| Molecular Weight | 535.60 g/mol | [1] |

| CAS Number | 2133001-88-2 | [1] |

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects by inhibiting the catalytic activity of Aurora kinases, which play critical roles in cell division. Aurora A is involved in centrosome maturation and separation, as well as spindle assembly. Aurora B, a component of the chromosomal passenger complex (CPC), is essential for chromosome condensation, kinetochore-microtubule attachments, and cytokinesis. Aurora C's functions are primarily associated with meiosis, but its overexpression has been observed in various cancers.

The following diagram illustrates the canonical Aurora kinase signaling pathway and the points of inhibition by this compound.

Experimental Protocols

The following section details the key experimental methodologies used in the characterization of this compound, as described by Ferguson FM, et al.

Biochemical Kinase Assays

The inhibitory activity of this compound against Aurora kinases A, B, and C was determined using the Z'-LYTE™ kinase assay platform.

-

Principle: This assay measures the extent of phosphorylation of a synthetic peptide substrate by the kinase. The assay relies on fluorescence resonance energy transfer (FRET) between a donor and an acceptor fluorophore on the peptide. Phosphorylation by the kinase prevents a protease from cleaving the peptide, thus maintaining a high FRET signal.

-

Procedure:

-

Recombinant Aurora A, B, and C kinases were assayed in separate reactions.

-

The inhibitor was serially diluted in DMSO and pre-incubated with the kinase in a reaction buffer.

-

The kinase reaction was initiated by the addition of ATP at its Km concentration for each respective kinase.

-

The reaction was allowed to proceed for a specified time at room temperature.

-

The development reagent, containing the site-specific protease, was added to the reaction.

-

After incubation, the fluorescence was measured, and IC₅₀ values were calculated from the dose-response curves.

-

Cellular Target Engagement: Western Blot Analysis

To confirm the inhibition of Aurora kinase activity within a cellular context, Western blotting was performed to detect the phosphorylation status of downstream targets.

-

Cell Lines: HCT116 cells were used for these experiments.

-

Procedure:

-

Cells were treated with varying concentrations of this compound for 4 hours.

-

Following treatment, cells were lysed, and protein concentrations were determined.

-

Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membranes were blocked and then incubated with primary antibodies against phospho-Aurora A (Thr288) and phospho-Histone H3 (Ser10). Antibodies for total Aurora A and total Histone H3 were used as loading controls.

-

After washing, the membranes were incubated with HRP-conjugated secondary antibodies.

-

The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

-

Cellular EC₅₀ values were determined based on the reduction in the phosphorylation of the target proteins.

-

Cell Cycle Analysis: Flow Cytometry (FACS)

The effect of this compound on cell cycle progression was assessed by flow cytometry.

-

Cell Line: HCT116 cells were utilized.

-

Procedure:

-

Cells were treated with 500 nM of the inhibitor for 48 hours.

-

After treatment, both adherent and floating cells were collected, washed with PBS, and fixed in cold 70% ethanol.

-

The fixed cells were then washed and resuspended in a staining solution containing propidium iodide (PI) and RNase A.

-

The DNA content of the cells was analyzed using a flow cytometer.

-

The resulting data was used to quantify the percentage of cells in different phases of the cell cycle (G1, S, G2/M) and to identify polyploid cells.

-

Anti-proliferative Activity

The cytotoxic effects of this compound were evaluated across a panel of human cancer cell lines.

-

Cell Lines: A panel including Jurkat, HeLa, HCT116, PC3, and HEK293 cells was used.

-

Procedure:

-

Cells were seeded in 96-well plates and allowed to adhere overnight.

-

The cells were then treated with a range of concentrations of the inhibitor for 72 hours.

-

Cell viability was assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.

-

IC₅₀ values were calculated from the resulting dose-response curves.

-

The following diagram outlines the general workflow for the characterization of this compound.

References

Off-Target Kinase Activity of Alisertib (MLN8237): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alisertib, also known as MLN8237, is a selective and potent small-molecule inhibitor of Aurora A kinase, a key regulator of mitotic progression.[1] While designed for high specificity, a comprehensive understanding of its off-target activity is crucial for predicting potential side effects, identifying opportunities for drug repurposing, and developing second-generation inhibitors with improved selectivity. This technical guide provides a detailed overview of the on- and off-target kinase activity of Alisertib, methodologies for its assessment, and the key signaling pathways involved.

Quantitative Kinase Inhibition Profile

Alisertib has been profiled against extensive kinase panels to determine its selectivity. The following tables summarize the quantitative data on its inhibitory activity against its primary targets, Aurora kinases A and B, as well as a range of other kinases.

Table 1: On-Target Activity of Alisertib against Aurora Kinases

| Kinase | Assay Type | IC50 (nM) | Reference |

| Aurora A | Enzymatic | 1.2 | [1] |

| Aurora B | Enzymatic | 396.5 | [1] |

| Aurora A | Cell-based | 6.7 | [2] |

| Aurora B | Cell-based | 1,534 | [2] |

Table 2: Off-Target Kinase Activity of Alisertib

Data represents the percentage of inhibition at a 1 µM concentration of Alisertib, as determined by a broad kinase panel screening. Kinases with ≥30% inhibition are listed.

| Kinase Family | Kinase | Inhibition (%) |

| CAMK | DAPK2 | 55 |

| CAMK | DAPK3 | 47 |

| CAMK | MELK | 43 |

| CAMK | PIM1 | 39 |

| CAMK | PIM2 | 35 |

| CAMK | PIM3 | 40 |

| TK | FES | 34 |

| TK | FLT4 | 33 |

| TK | LOK | 46 |

| TK | TRKA | 31 |

| STE | STK33 | 42 |

| AGC | RSK1 | 33 |

| AGC | RSK2 | 32 |

| AGC | RSK3 | 31 |

| AGC | RSK4 | 30 |

| Other | BUB1 | 38 |

| Other | Haspin | 36 |

| Other | PLK4 | 50 |

| Other | STK3 | 37 |

| Other | STK35 | 32 |

Disclaimer: This table is compiled from published data and may not represent a complete kinome scan. The exact panel size and specific kinases tested can vary between studies.[3][4]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of Alisertib's kinase activity.

Enzymatic Kinase Assay (Radiometric)

This protocol describes a typical radiometric assay for determining the IC50 value of an inhibitor against a purified kinase.

Materials:

-

Purified recombinant Aurora A kinase

-

Biotinylated peptide substrate (e.g., Biotin-GLRRASLG)

-

[γ-³³P]ATP

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% BSA)

-

Alisertib (or other test inhibitor) at various concentrations

-

Streptavidin-coated FlashPlates

-

Stop solution (e.g., EDTA)

-

Microplate scintillation counter

Procedure:

-

Prepare serial dilutions of Alisertib in DMSO and then dilute further in the kinase assay buffer.

-

In a microplate, add the kinase, peptide substrate, and the diluted inhibitor.

-

Initiate the kinase reaction by adding [γ-³³P]ATP.

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding the stop solution.

-

Transfer the reaction mixture to a streptavidin-coated FlashPlate and incubate to allow the biotinylated substrate to bind.

-

Wash the plate to remove unbound [γ-³³P]ATP.

-

Measure the incorporated radioactivity using a microplate scintillation counter.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay (BrdU Incorporation)

This assay measures the effect of an inhibitor on DNA synthesis, a hallmark of cell proliferation.

Materials:

-

Human tumor cell line (e.g., HCT-116)

-

Complete cell culture medium

-

Alisertib (or other test inhibitor)

-

Bromodeoxyuridine (BrdU) labeling solution

-

Fixing/denaturing solution

-

Anti-BrdU primary antibody

-

Peroxidase-conjugated secondary antibody

-

Substrate solution (e.g., TMB)

-

Stop solution (e.g., H₂SO₄)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of Alisertib for a desired period (e.g., 48-72 hours).

-

Add BrdU labeling solution to each well and incubate for 2-4 hours to allow incorporation into newly synthesized DNA.

-

Remove the labeling solution and fix the cells.

-

Denature the DNA using the fixing/denaturing solution to expose the incorporated BrdU.

-

Add the anti-BrdU primary antibody and incubate.

-

Wash the wells and add the peroxidase-conjugated secondary antibody.

-

After incubation and washing, add the substrate solution and allow color to develop.

-

Stop the reaction with the stop solution.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of proliferation inhibition and determine the IC50 value.

Signaling Pathways and Experimental Workflows

Aurora A Signaling Pathway and Inhibition by Alisertib

Aurora A is a critical regulator of mitosis, involved in centrosome maturation, spindle assembly, and chromosome segregation. Its overexpression is common in many cancers and is linked to genomic instability. Alisertib selectively inhibits Aurora A, leading to mitotic arrest and subsequent apoptosis. This can also lead to the activation of the p53 tumor suppressor pathway.

General Workflow for Kinase Inhibitor Profiling

The characterization of a kinase inhibitor's selectivity and potency typically follows a multi-step process, starting from broad screening and moving towards more specific cellular and in vivo models.

References

- 1. A Phase Ib Expansion Cohort Evaluating Aurora A Kinase Inhibitor Alisertib and Dual TORC1/2 Inhibitor Sapanisertib in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. MLN8054 and Alisertib (MLN8237): Discovery of Selective Oral Aurora A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

The Impact of Aurora Kinase Inhibitor-8 on Mitotic Spindle Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Aurora kinases, a family of serine/threonine kinases, are critical regulators of mitosis. Their dysregulation is a hallmark of many cancers, making them a key target for anti-cancer drug development. This technical guide provides an in-depth analysis of the effects of a selective Aurora kinase A inhibitor, herein referred to as Aurora Kinase Inhibitor-8 (AKI-8), on the formation and function of the mitotic spindle. We present quantitative data on its inhibitory activity and cellular effects, detailed experimental protocols for assessing its impact, and visual representations of the underlying signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers in oncology, cell biology, and drug discovery. For the purpose of this guide, the well-characterized Aurora A kinase inhibitor Alisertib (MLN8237) is used as a representative example of AKI-8.

Introduction to Aurora Kinases and Mitotic Spindle Formation

The mitotic spindle is a complex microtubule-based structure responsible for the accurate segregation of chromosomes during cell division. Its proper formation and function are orchestrated by a multitude of regulatory proteins, among which the Aurora kinases play a pivotal role. The two best-characterized members of this family, Aurora A and Aurora B, have distinct but complementary functions in mitosis.

Aurora A kinase is primarily associated with the centrosomes and spindle poles. It is crucial for centrosome maturation and separation, bipolar spindle assembly, and the maintenance of spindle integrity.[1] Overexpression of Aurora A is linked to centrosome amplification, genomic instability, and tumorigenesis.

Aurora B kinase , a component of the chromosomal passenger complex (CPC), localizes to the centromeres during early mitosis and relocates to the spindle midzone during anaphase. It is essential for proper chromosome condensation, kinetochore-microtubule attachments, and the spindle assembly checkpoint (SAC).